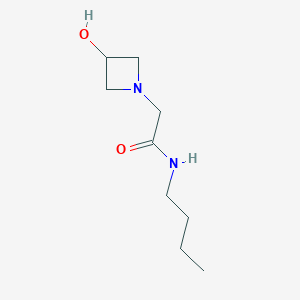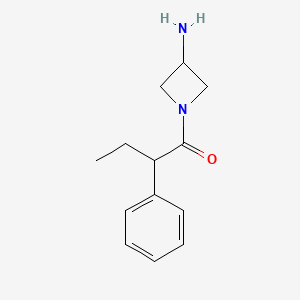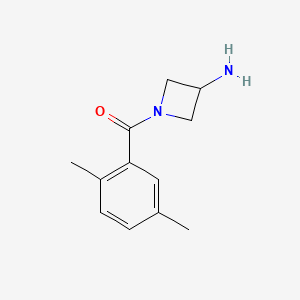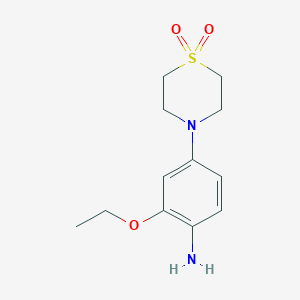
2-Bromo-n-(4-methylbenzyl)acetamide
Übersicht
Beschreibung
2-Bromo-n-(4-methylbenzyl)acetamide (BMBA) is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. BMBA is a brominated alkyl acetamide compound with a molecular weight of about 259.3 g/mol and a melting point of about 107-108 °C. BMBA has attracted attention due to its wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and anti-microbial activities. In addition, BMBA has been used in the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Imaging Probe Research
One notable application of a derivative of 2-Bromo-n-(4-methylbenzyl)acetamide is in the synthesis and evaluation of imaging probes. A study by Prabhakaran et al. (2006) synthesized a compound similar to 2-Bromo-n-(4-methylbenzyl)acetamide, used as a potential imaging probe for 5-HT2A receptors. The study focused on the molecule's ability to penetrate the blood-brain barrier, important for its application in positron emission tomography (PET) imaging.
Antimicrobial Applications
In another study, Fuloria et al. (2014) explored the synthesis of compounds related to 2-Bromo-n-(4-methylbenzyl)acetamide and evaluated their antimicrobial properties. The study Fuloria et al. (2014) focused on the preparation of Schiff bases and Thiazolidinone derivatives, which exhibited antibacterial and antifungal activities.
Antioxidant Properties
Li et al. (2012) discovered nitrogen-containing bromophenols, structurally related to 2-Bromo-n-(4-methylbenzyl)acetamide, in marine red algae. These compounds demonstrated significant radical scavenging activity, indicating potential antioxidant applications. The study by Li et al. (2012) highlighted the possible use of such compounds in food or pharmaceutical fields as natural antioxidants.
Synthesis and Chemical Transformations
Kobayashi et al. (2000) conducted research on the dealkylation of a derivative of 2-Bromo-n-(4-methylbenzyl)acetamide, indicating the compound's relevance in chemical synthesis and transformations. The study Kobayashi et al. (2000) demonstrated the compound's potential in generating benzodithiete or its equivalent through a dithia dication process.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Without specific information on 2-Bromo-n-(4-methylbenzyl)acetamide, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJHOIFFMIPRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B1468989.png)


![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)


![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)


